![molecular formula C26H24N2O5S2 B2455375 (Z)-4-benzoyl-N-(3-(2-éthoxyéthyl)-6-(méthylsulfonyl)benzo[d]thiazol-2(3H)-ylidène)benzamide CAS No. 865173-67-7](/img/structure/B2455375.png)
(Z)-4-benzoyl-N-(3-(2-éthoxyéthyl)-6-(méthylsulfonyl)benzo[d]thiazol-2(3H)-ylidène)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-benzoyl-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C26H24N2O5S2 and its molecular weight is 508.61. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-benzoyl-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-benzoyl-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Activities
-
Anticancer Properties :
- Compounds with similar structural motifs to (Z)-4-benzoyl-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide have been investigated for their ability to inhibit cancer cell proliferation. For instance, benzothiazole derivatives have shown promise as inhibitors of heat shock protein 90 (Hsp90), which is crucial for the stability and function of many oncogenic proteins .
- Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibition :
Therapeutic Potential
-
Cancer Therapy :
- Due to its ability to inhibit critical pathways involved in tumor growth, (Z)-4-benzoyl-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide holds potential as a therapeutic agent in cancer treatment. Its efficacy could be further evaluated through preclinical and clinical trials focusing on various types of cancers.
- Neurodegenerative Diseases :
Mécanisme D'action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of benzimidazole derivatives, which are known to interact with a variety of biological targets
Mode of Action
Benzimidazole derivatives have been shown to interact with their targets through various mechanisms, such as inhibition of enzymes or disruption of protein-protein interactions . The specific mode of action of this compound will depend on its primary targets.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Benzimidazole derivatives have been shown to affect a variety of biochemical pathways, depending on their targets
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Benzimidazole derivatives have been shown to have a variety of effects, such as inducing apoptosis or inhibiting cell proliferation . The specific effects of this compound will depend on its mode of action and its primary targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its stability
Activité Biologique
(Z)-4-benzoyl-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound with potential therapeutic applications. Its structure suggests it may exhibit significant biological activities, particularly in the fields of oncology and inflammation. This article synthesizes current knowledge regarding its biological activity, including in vitro and in vivo studies, mechanisms of action, and potential therapeutic implications.
Chemical Structure
The compound can be described as follows:
- Chemical Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.41 g/mol
- IUPAC Name : (Z)-4-benzoyl-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Histone Deacetylases (HDACs) : Inhibitors of HDACs have shown promise in cancer therapy by inducing cell cycle arrest and apoptosis in tumor cells. The compound's structural similarity to known HDAC inhibitors suggests it may possess similar properties.
- NF-kB Pathway Modulation : Compounds that affect the NF-kB signaling pathway can play a role in inflammatory responses and cancer progression.
Antitumor Activity
In vitro studies have demonstrated that derivatives of benzothiazole, similar to our compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- IC50 Values : Compounds with benzothiazole moieties have shown IC50 values ranging from 1 to 10 µM against solid tumors, indicating strong potential for therapeutic use in oncology .
Anti-inflammatory Effects
Research into benzothiazole derivatives has also highlighted their anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines, providing a pathway for treating conditions such as rheumatoid arthritis and systemic lupus erythematosus .
Case Studies
-
Study on HDAC Inhibition :
- A related compound was tested for its ability to inhibit HDAC3 with an IC50 of 95.48 nM, showcasing a potential mechanism for inducing apoptosis in cancer cells .
- The study indicated that such compounds could enhance the effects of existing chemotherapeutics like taxol when used in combination therapies.
- Antiproliferative Assays :
Data Tables
Compound | Target | IC50 (µM) | Effect |
---|---|---|---|
Compound A | HDAC3 | 0.095 | Apoptosis induction |
Compound B | Tumor Cells (HepG2) | 1.30 | Antiproliferative activity |
Compound C | Pro-inflammatory Cytokines | N/A | Inhibition of cytokine release |
Propriétés
IUPAC Name |
4-benzoyl-N-[3-(2-ethoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S2/c1-3-33-16-15-28-22-14-13-21(35(2,31)32)17-23(22)34-26(28)27-25(30)20-11-9-19(10-12-20)24(29)18-7-5-4-6-8-18/h4-14,17H,3,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYHRNYONJULJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.